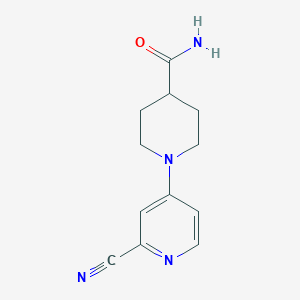
2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone is a novel compound that has gained significant scientific interest due to its potential therapeutic applications. This compound is also known by its chemical name, APPE, and is a member of the pyrrolidine family of compounds. APPE has been extensively studied for its pharmacological properties, which make it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of APPE is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. APPE has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are all involved in the inflammatory response.
Biochemical and Physiological Effects:
APPE has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. APPE has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APPE has several advantages for use in lab experiments. It is a highly potent compound, which means that it can be used at lower concentrations than other compounds. It is also highly selective, which means that it can target specific pathways without affecting other pathways. However, APPE has some limitations, including its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on APPE. One area of research is the development of new synthetic methods for APPE that are more efficient and cost-effective. Another area of research is the investigation of APPE as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of APPE and its potential side effects.
Métodos De Síntesis
The synthesis of APPE is a complex process that involves several steps. The first step involves the synthesis of 2-(3-aminophenyl)ethanone, which is then reacted with 2-pyridin-4-ylpyrrolidine to form the final product, APPE. The synthesis of APPE requires careful control of reaction conditions and purification steps to ensure the production of a high-quality product.
Aplicaciones Científicas De Investigación
APPE has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, neurological disorders, and inflammation. APPE has been shown to have potent anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
Propiedades
IUPAC Name |
2-(3-aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-15-4-1-3-13(11-15)12-17(21)20-10-2-5-16(20)14-6-8-19-9-7-14/h1,3-4,6-9,11,16H,2,5,10,12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIVUSJBSIZRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC(=CC=C2)N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)
![4-[(2,2,6-Trimethylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555421.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)


![4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid](/img/structure/B7555502.png)
![5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7555507.png)